methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS No.: 1189466-26-9
Cat. No.: VC4961485
Molecular Formula: C13H11F2NO4S
Molecular Weight: 315.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189466-26-9 |
|---|---|
| Molecular Formula | C13H11F2NO4S |
| Molecular Weight | 315.29 |
| IUPAC Name | methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
| Standard InChI | InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3 |
| Standard InChI Key | PMCRKARPIKBPDR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3 |
Introduction
Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine class, which is known for its diverse pharmacological and chemical applications. This compound features a benzothiazine core with cyclopropyl and difluoro substitutions, making it a subject of interest in medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of benzothiazine derivatives typically involves the reaction of appropriate precursors with oxidizing agents to form the 1,1-dioxide structure. For example, the oxidation of 4H-1,4-benzothiazines using hydrogen peroxide in acetic acid can yield the corresponding sulfones .
Biological Activities
While specific biological activities of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide are not extensively documented, benzothiazine derivatives are known for their potential in medicinal chemistry. They exhibit antimicrobial, anticancer, and anti-inflammatory properties, depending on their structural modifications.
Applications in Materials Science
Benzothiazine derivatives have been explored for their potential in materials science, particularly as additives in polymers and as electron transport materials in organic photovoltaics. Their electronic properties facilitate charge transfer processes, which are crucial for improving the efficiency of solar cells.
Research Findings and Case Studies
-
Pharmacokinetics: Preliminary studies on similar benzothiazine compounds suggest favorable absorption characteristics and potential brain barrier permeability due to their lipophilic nature.
-
Antimicrobial Activity: Benzothiazine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
-
Cancer Research: Some benzothiazine analogs have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume